molecular formula C17H24N6O2 B2652184 7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923508-38-7

7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2652184
CAS No.: 923508-38-7
M. Wt: 344.419
InChI Key: PFVXSGJVZRKQIJ-UHFFFAOYSA-N
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Description

7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines elements of purine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and triazine precursors, followed by their condensation under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of purine and triazine rings sets it apart from other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-6-7-8-21-15(24)13-14(20(5)17(21)25)18-16-22(13)10-12(4)19-23(16)9-11(2)3/h2,6-10H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVXSGJVZRKQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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